(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one
Overview
Description
Scientific Research Applications
Chemical Structure Analysis
The compound exhibits a complex structure with multiple fused rings and substituents. For example, a study of a similar compound, (20S)-Dammar-24-ene-3β,20-diol monohydrate, highlights the intricate chair conformations of cyclohexane rings and the presence of hydroxy substituents in axial positions (Safariari et al., 2012).
Synthetic Applications
The compound's derivatives are used in synthetic chemistry. For instance, cis-(-)-7,8-epoxycarveol derivatives undergo skeletal rearrangement to produce scalemic mixtures of cyclohexene derivatives (Torosyan et al., 2011). Another study details the synthesis of optically active cyclohexene derivatives, highlighting the compound's potential in creating specific stereochemical configurations (Yamada et al., 2006).
Biological Activity
Certain derivatives have been identified with significant biological activities. For instance, one study reported that a stereoisomer of this compound has potent antiparkinsonian activity in animal models, suggesting therapeutic applications (Ardashov et al., 2011). Additionally, derivatives have shown antiviral activity against influenza A(H1N1)2009 virus, indicating potential use in antiviral therapies (Ardashov et al., 2011).
Photochemical Properties
The compound and its derivatives have unique photochemical properties. For example, irradiation of certain cyclohexenone derivatives leads to complex photochemical reactions, forming hexahydronaphthalen-1-ones, which could have potential applications in photochemistry (Witte & Margaretha, 1999).
properties
IUPAC Name |
(6R)-3-methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUERLLBMJGLF-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H](CC1)[C@@H](C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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